![molecular formula C22H25N3O B5297678 4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B5297678.png)
4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile is a compound that belongs to the class of benzodiazepines. It has been widely studied for its potential application in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been extensively investigated.
Mechanism of Action
The mechanism of action of 4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory effects of GABA, which leads to a decrease in neuronal activity. This compound has also been shown to have activity against voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile are related to its mechanism of action. By acting as a positive allosteric modulator of the GABA-A receptor, this compound leads to a decrease in neuronal activity, which results in sedative, anxiolytic, and anticonvulsant effects. In addition, this compound has been shown to have activity against voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile in lab experiments include its well-established mechanism of action and its activity against a variety of diseases. However, there are also limitations to using this compound. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has been shown to have some toxicity in animal studies, which may limit its potential clinical application.
Future Directions
There are several future directions for research on 4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile. One area of interest is the development of analogs with improved solubility and reduced toxicity. Another area of interest is the investigation of the potential use of this compound in the treatment of cancer, as it has been shown to have activity against several types of cancer cells. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Synthesis Methods
The synthesis of 4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile has been achieved by various methods. One of the most common methods involves the reaction of 4-benzyl-3-ethyl-5-oxo-1,4-diazepane with benzyl cyanide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-benzyl-3-ethyl-5-oxo-1,4-diazepane with benzyl chloride followed by the reaction with potassium cyanide. The yield of the compound varies depending on the method used, but it is typically in the range of 50-70%.
Scientific Research Applications
4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to have activity against a variety of diseases, including anxiety, insomnia, and epilepsy. In addition, this compound has been investigated for its potential use in the treatment of cancer.
properties
IUPAC Name |
4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-2-21-17-24(15-20-10-8-18(14-23)9-11-20)13-12-22(26)25(21)16-19-6-4-3-5-7-19/h3-11,21H,2,12-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIRJWWMLUZTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.